Cas no 201733-56-4 (Bis(neopentyl glycolato)diboron)
Bis(neopentyl glycolato)diboron Chemical and Physical Properties
Names and Identifiers
-
- 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane)
- 5,5,5,5-Tetramethyl-2,2-bi-1,3,2-dioxaborinane
- bis(neopentyl glycolato)diboron
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- BIS(2,2-DIMETHYL-1,3-PROPANEDIOLATO)DIBORON
- 2,2'-Bi-1,3,2-dioxaborinane,5,5,5',5'-tetramethyl
- 5,5,5',5'-tetramethyl-[2,2']bi[[1,3,2]dioxaborinanyl]
- 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane
- 5,5,5’,5‘-Tetramethyl-2,2’-bi-1,3,2-dioxaborinane
- bis(neopentanediolato)diboron
- Bis(neopentylglycolato)diboron
- Bis(neopentylglycolato) diboron
- 2,2'-Bi-1,3,2-dioxaborinane, 5,5,5',5'-tetramethyl-
- Bis(neopentyl glycolato)diboron, 98%
- PubChem7775
- KSC923Q4R
- bis(neopentanediol
- bis-(neopentyl glycolato)diboron
- 201733-56-4
- J-519886
- bis(neopentylglycolato)-diboron
- BIS(NEOPENTYL GLYCOLATO)DIBORANE
- SCHEMBL449902
- SY012214
- 5,5,5',5'-tetramethyl-[2,2']bi[1,3,2]dioxaborinanyl
- FT-0623077
- AB10739
- bis-(neopentyl glycolato)diborane
- MDNDJMCSXOXBFZ-UHFFFAOYSA-N
- EN300-200601
- TU2GUX2HET
- EC 639-407-9
- B2254
- UNII-TU2GUX2HET
- Bis(neopentyl glycolato)diboron, 96%
- NS00005420
- AC-1754
- DTXSID70370207
- AM62753
- CS-W009029
- J-013089
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane;5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane)
- C10H20B2O4
- A814300
- AKOS015842114
- MFCD02093062
- AS-2636
- 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane; Bis(neopentanediolato)diboron;
- DB-016087
- Bis(neopentyl glycolato)diboron
-
- MDL: MFCD02093062
- Inchi: 1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
- InChI Key: MDNDJMCSXOXBFZ-UHFFFAOYSA-N
- SMILES: O1B(B2OCC(C)(C)CO2)OCC(C)(C)C1
- BRN: 8839038
Computed Properties
- Exact Mass: 226.15500
- Monoisotopic Mass: 226.155
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 36.9
Experimental Properties
- Color/Form: White crystalline powder
- Density: 0.99
- Melting Point: 186.0 to 193.0 deg-C
- Boiling Point: 214.3°C at 760 mmHg
- Flash Point: 83.4℃
- Refractive Index: 1.427
- PSA: 36.92000
- LogP: 1.18720
- Solubility: Not determined
- Sensitiveness: moisture sensitive
Bis(neopentyl glycolato)diboron Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- TSCA:N
- Storage Condition:0-10°C
Bis(neopentyl glycolato)diboron Pricemore >>
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¥66 | 2023-09-09 |
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Bis(neopentyl glycolato)diboron Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxacyclic compounds Oxacyclic compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxacyclic compounds
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Bis(neopentyl glycolato)diboron
Introduction to Bis(neopentyl glycolato)diboron (CAS No. 201733-56-4)
Bis(neopentyl glycolato)diboron, with the chemical formula B2O4(C7H14O4) and CAS number 201733-56-4, is a significant compound in the field of organoboron chemistry. This boryl compound has garnered considerable attention due to its unique structural properties and versatile applications in synthetic chemistry, particularly in cross-coupling reactions. The use of this compound has been increasingly explored in recent years, driven by its role as a crucial reagent in the development of advanced materials and pharmaceuticals.
The structure of Bis(neopentyl glycolato)diboron consists of two boron atoms each bonded to two oxygen atoms from neopentyl glycolate groups. This arrangement provides a stable yet reactive framework, making it an excellent candidate for various chemical transformations. The compound's reactivity is primarily attributed to the boron-boron bond, which can participate in transmetalation processes, a key step in many cross-coupling reactions.
In recent years, there has been a surge in research focusing on the applications of boryl compounds like Bis(neopentyl glycolato)diboron. One of the most notable areas is in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability of this compound to facilitate efficient cross-coupling reactions has enabled the synthesis of complex molecular architectures with tailored electronic properties.
Moreover, the pharmaceutical industry has also benefited from the use of Bis(neopentyl glycolato)diboron. Boron-containing compounds have shown promise as therapeutic agents due to their unique biochemical interactions. For instance, research has demonstrated that borylated molecules can be effective in targeting specific enzymes and receptors involved in diseases such as cancer. The compound's role in facilitating Suzuki-Miyaura cross-coupling reactions has been particularly valuable in constructing biologically active molecules with high precision.
The latest advancements in synthetic methodologies have further highlighted the importance of Bis(neopentyl glycolato)diboron. A notable development is the use of this compound in flow chemistry systems, which allow for controlled and scalable synthesis under mild conditions. This approach not only improves yield but also enhances safety by minimizing exposure to hazardous reagents. Additionally, recent studies have explored the use of Bis(neopentyl glycolato)diboron in combination with photoredox catalysis, opening new avenues for asymmetric synthesis and enantioselective transformations.
The environmental impact of chemical processes is another area where Bis(neopentyl glycolato)diboron has made significant contributions. Green chemistry principles emphasize the development of sustainable synthetic routes that reduce waste and energy consumption. The efficiency of cross-coupling reactions facilitated by this compound aligns well with these principles, as it allows for the formation of carbon-carbon bonds with minimal byproducts. This has led to increased adoption of Bis(neopentyl glycolato)diboron in industrial applications where sustainability is a key concern.
In conclusion, Bis(neopentyl glycolato)diboron (CAS No. 201733-56-4) is a versatile and highly reactive compound with broad applications across multiple scientific disciplines. Its role in facilitating cross-coupling reactions has been instrumental in advancing materials science, pharmaceutical development, and sustainable chemistry. As research continues to uncover new uses for this compound, its importance is expected to grow even further, driving innovation and progress in the chemical industry.
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